molecular formula C6H11NO B14632035 N-[2-(1-Methylcyclopropyl)ethylidene]hydroxylamine CAS No. 54249-58-0

N-[2-(1-Methylcyclopropyl)ethylidene]hydroxylamine

Cat. No.: B14632035
CAS No.: 54249-58-0
M. Wt: 113.16 g/mol
InChI Key: NEUOKMWNTONMRK-UHFFFAOYSA-N
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Description

N-[2-(1-Methylcyclopropyl)ethylidene]hydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group attached to a cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-Methylcyclopropyl)ethylidene]hydroxylamine typically involves the reaction of hydroxylamine with a suitable cyclopropyl-containing aldehyde or ketone. The reaction conditions often include the use of an acid catalyst to facilitate the formation of the oxime intermediate, which is then converted to the desired hydroxylamine compound through subsequent steps .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Methylcyclopropyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions include nitroso compounds, amines, and substituted hydroxylamines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[2-(1-Methylcyclopropyl)ethylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-Methylcyclopropyl)ethylidene]hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include nucleophilic addition and substitution reactions, which can modify the structure and function of target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(1-Methylcyclopropyl)ethylidene]hydroxylamine include other hydroxylamine derivatives and cyclopropyl-containing compounds. Examples include:

Uniqueness

What sets this compound apart is its unique combination of a cyclopropyl ring and a hydroxylamine group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

54249-58-0

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

N-[2-(1-methylcyclopropyl)ethylidene]hydroxylamine

InChI

InChI=1S/C6H11NO/c1-6(2-3-6)4-5-7-8/h5,8H,2-4H2,1H3

InChI Key

NEUOKMWNTONMRK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)CC=NO

Origin of Product

United States

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